4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Description
The compound 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide features a bicyclo[2.2.1]heptane core with two ketone groups (2,3-dioxo), three methyl substituents, and a carboxamide-linked 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₈H₁₈F₃NO₄ (calculated based on analogous structures), with a molecular weight of approximately 377.34 g/mol. The trifluoromethoxy substituent confers strong electron-withdrawing properties, while the bicyclic framework may influence steric and conformational stability.
Properties
IUPAC Name |
4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-15(2)16(3)8-9-17(15,13(24)12(16)23)14(25)22-10-4-6-11(7-5-10)26-18(19,20)21/h4-7H,8-9H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMAFAYQPNMMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]- typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted under ambient temperature and pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Ring
Table 1: Key Substituent Comparisons
Key Observations :
- Substituent Position : The para-substituted trifluoromethoxy group in the target compound likely improves binding affinity in planar receptor sites compared to ortho-substituted analogs (e.g., ), which face steric challenges .
- Fluorination : Difluorophenyl analogs (e.g., ) exhibit moderate logP values (~3.2), balancing lipophilicity and solubility, whereas alkyl chains (e.g., butyl in ) significantly increase hydrophobicity.
Bicyclic Framework Modifications
Table 2: Bicyclo Core Variations
Key Observations :
- Diketone vs. Mono-ketone: The target compound’s 2,3-dioxo groups may enhance hydrogen-bonding interactions compared to mono-ketone analogs (e.g., ).
- Oxygen Bridge: The 2-oxabicyclo analog introduces polarity, reducing logP (3.23) compared to non-oxygenated analogs, which could improve aqueous solubility.
Physicochemical and Pharmacokinetic Insights
- logP/logD Trends: The 2-oxabicyclo analog (logP 3.23) is less lipophilic than alkyl-substituted analogs (e.g., ), aligning with its oxygen bridge. Trifluoromethoxy groups typically increase logP slightly compared to non-halogenated analogs.
- Stereochemical Impact : The (1R,4R) configuration in highlights the role of chirality in biological activity, though stereochemical data for the target compound is unspecified.
- Hydrogen-Bonding Capacity: Dual ketones in the target compound and benzopyran analogs may improve binding to polar targets (e.g., enzymes) compared to mono-ketone derivatives.
Biological Activity
The compound 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide is a complex bicyclic structure that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.4 g/mol. The structure features a bicyclo[2.2.1]heptane core modified with trimethyl and dioxo groups, as well as a carboxamide and a trifluoromethoxy moiety. These modifications contribute to its unique chemical reactivity and biological properties.
Research indicates that this compound exhibits significant biological activity, potentially through interactions with various biological macromolecules. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, leading to altered metabolic pathways.
- Receptor Interaction : It may modulate receptor activity, affecting signaling pathways crucial for cellular functions.
Antimicrobial Activity
Preliminary studies suggest that the compound has antimicrobial properties. For instance, it has been shown to exhibit activity against certain bacterial strains, potentially through the generation of reactive oxygen species (ROS) that induce oxidative stress in microbial cells.
Comparative Analysis with Similar Compounds
A comparative analysis with other structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,7,7-trimethyl-2,3-dioxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide | Trifluoromethyl group instead of trifluoromethoxy | Different electronic properties leading to varied biological activity |
| 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide | Trifluoromethoxy group | Enhanced solubility in certain solvents |
Study on Genotoxic Effects
A related study examined the genotoxic effects of bicyclic compounds on bacterial cells using E. coli biosensors. The results indicated that oxidative stress from these compounds could lead to DNA damage without direct alkylation . This suggests a potential pathway for understanding the genotoxicity of 4,7,7-trimethyl-2,3-dioxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide.
Antimicrobial Testing
In laboratory settings, antimicrobial assays demonstrated that this compound could inhibit the growth of specific bacterial strains at varying concentrations. Further research is required to elucidate the precise mechanisms and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
